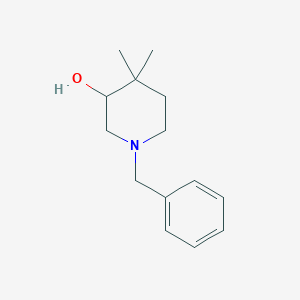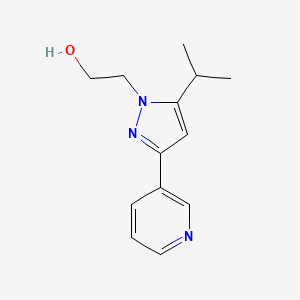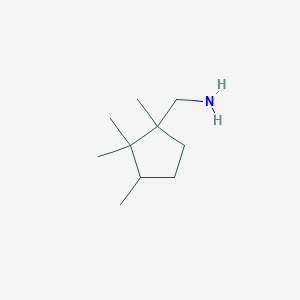
(1,2,2,3-Tetramethylcyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,2,3-Tetramethylcyclopentyl)methanamine is an organic compound with the molecular formula C10H21N It is a derivative of cyclopentane, where the cyclopentane ring is substituted with four methyl groups and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,2,3-Tetramethylcyclopentyl)methanamine typically involves the alkylation of cyclopentane derivatives. One common method is the reaction of 1,2,2,3-tetramethylcyclopentane with a suitable amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1,2,2,3-Tetramethylcyclopentyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted cyclopentane derivatives.
Scientific Research Applications
(1,2,2,3-Tetramethylcyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: The compound can be used in the study of biological systems, including enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as its use as a precursor for drug development, is ongoing.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,2,2,3-Tetramethylcyclopentyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2,3,4,4-Tetramethylcyclopentyl)methyl acetate: This compound is structurally similar but contains an acetate group instead of a methanamine group.
Methenamine: Although not structurally identical, methenamine shares some functional similarities and is used in different applications.
Uniqueness
(1,2,2,3-Tetramethylcyclopentyl)methanamine is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(1,2,2,3-tetramethylcyclopentyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-8-5-6-10(4,7-11)9(8,2)3/h8H,5-7,11H2,1-4H3 |
InChI Key |
WYKWAOMJLVNRCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1(C)C)(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



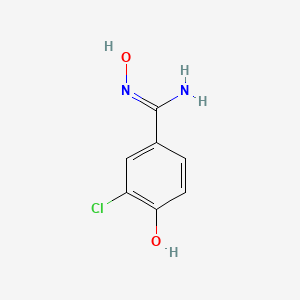
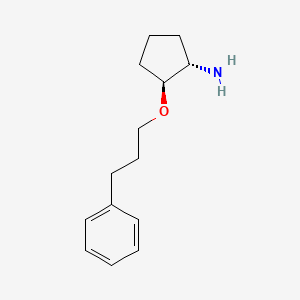
amine](/img/structure/B13332329.png)
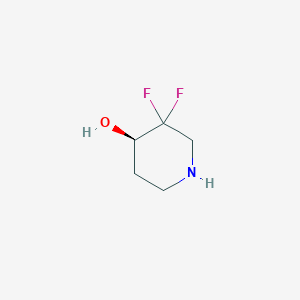
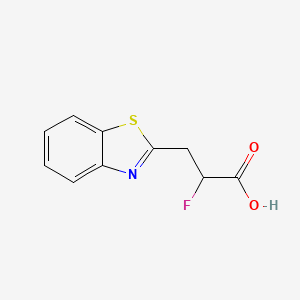
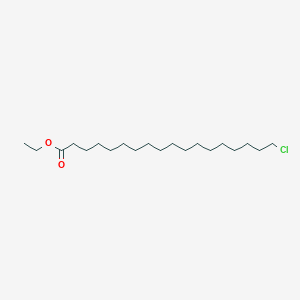

![2-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-1-yl)propanoic acid](/img/structure/B13332360.png)

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13332363.png)

